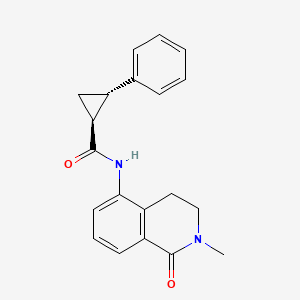![molecular formula C18H24ClNO3 B7341609 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone](/img/structure/B7341609.png)
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mechanism of Action
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone inhibits BTK by binding to its active site and preventing its phosphorylation, which is required for downstream signaling. This leads to the inhibition of B-cell activation and proliferation, and ultimately, the suppression of malignant cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer types, including lymphoma, leukemia, and solid tumors. It also has immunosuppressive effects, which make it a potential therapeutic option for autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been found to be well-tolerated in preclinical studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone is its selectivity for BTK, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which may affect its efficacy in certain experimental settings.
Future Directions
There are several potential future directions for the development of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone as a therapeutic agent. One area of interest is the combination of this compound with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity. Another potential application is in the treatment of autoimmune diseases, where this compound may offer a new approach for the management of these conditions. Further preclinical and clinical studies are needed to fully evaluate the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone involves several steps, including the formation of the morpholine ring, the introduction of the chlorophenyl and oxan-4-yl groups, and the final coupling of the ethanone moiety. The synthetic route has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of malignant cells and suppressing the immune response in autoimmune disorders. It has been tested in vitro and in vivo in various cancer cell lines and animal models, and has demonstrated potent anti-tumor activity.
properties
IUPAC Name |
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-13-18(15-3-2-4-16(19)12-15)23-10-7-20(13)17(21)11-14-5-8-22-9-6-14/h2-4,12-14,18H,5-11H2,1H3/t13-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYZTSIDPZLJLV-ACJLOTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)CC2CCOCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OCCN1C(=O)CC2CCOCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-3-(methylsulfanylmethyl)pyridine-2-carboxamide](/img/structure/B7341527.png)
![1-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-3-[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7341543.png)
![4-(2,2-difluoroethyl)-N-[(1R)-2,3-dihydro-1H-inden-1-yl]morpholine-3-carboxamide](/img/structure/B7341551.png)
![N-(3-phenoxycyclobutyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B7341553.png)
![1-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-(pyridin-2-ylmethylsulfanyl)ethanone](/img/structure/B7341556.png)
![[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7341559.png)
![2-[(3-chlorophenyl)methylsulfanyl]-1-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]ethanone](/img/structure/B7341566.png)
![3-[2-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B7341567.png)
![(2R,4R)-1-acetyl-4-hydroxy-N-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7341571.png)
![N-[[(2R,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide](/img/structure/B7341589.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-cyclopentylsulfonylethanone](/img/structure/B7341613.png)

![3-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7341619.png)
![4-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]-3H-1,3-thiazol-2-one](/img/structure/B7341626.png)